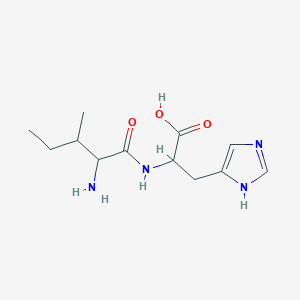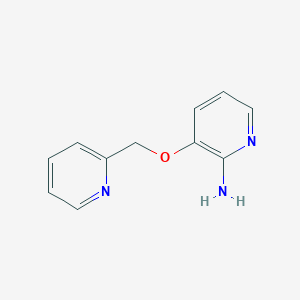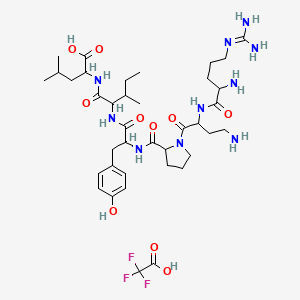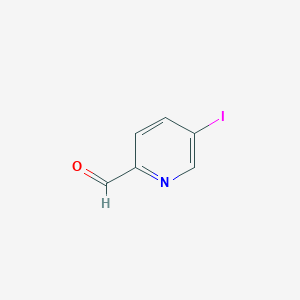![molecular formula C5H11ClF3NS B15095460 N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride](/img/structure/B15095460.png)
N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride is a chemical compound characterized by the presence of an ethyl group, a trifluoromethylsulfanyl group, and an ammonium chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride typically involves the reaction of ethylamine with 2-chloroethyl trifluoromethyl sulfide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide, potassium cyanide, and thiourea are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ammonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulfanyl group imparts unique electronic and steric properties to the compound, enhancing its binding affinity and selectivity for these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific enzyme and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride can be compared with other similar compounds, such as:
- Methyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride
- Propyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride
- Butyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride
These compounds share the trifluoromethylsulfanyl group but differ in the length of the alkyl chain attached to the ammonium ion. The unique properties of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride, such as its specific binding affinity and reactivity, make it distinct from its analogs and suitable for specialized applications.
Eigenschaften
Molekularformel |
C5H11ClF3NS |
|---|---|
Molekulargewicht |
209.66 g/mol |
IUPAC-Name |
N-ethyl-2-(trifluoromethylsulfanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H10F3NS.ClH/c1-2-9-3-4-10-5(6,7)8;/h9H,2-4H2,1H3;1H |
InChI-Schlüssel |
TUEGEMIHAGTKNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCSC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095381.png)
![3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B15095393.png)
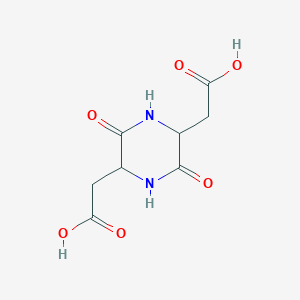
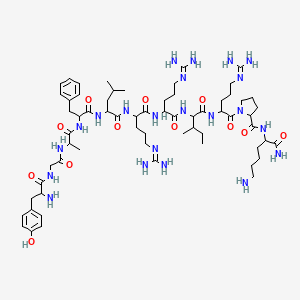
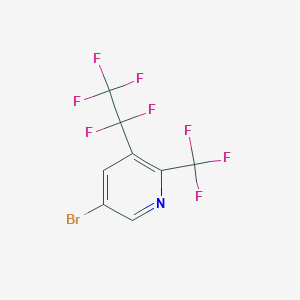
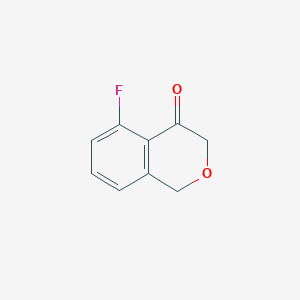
![6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]-](/img/structure/B15095423.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B15095426.png)

